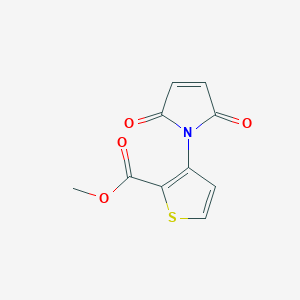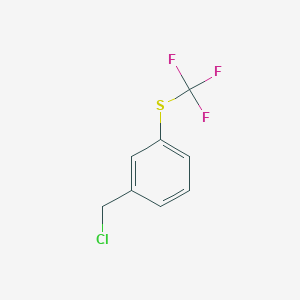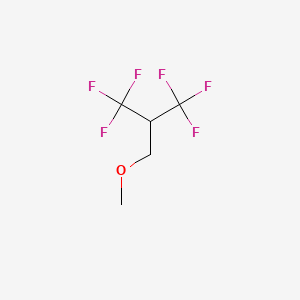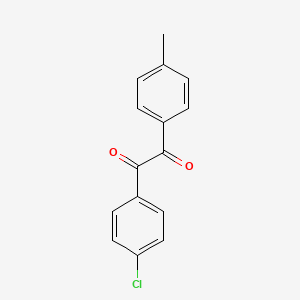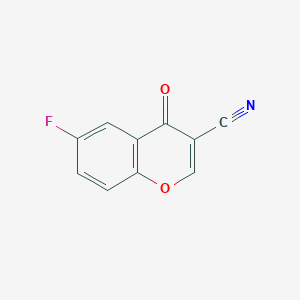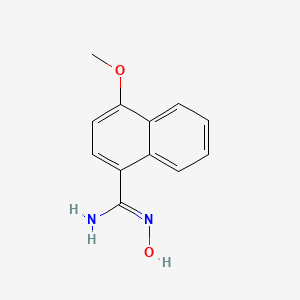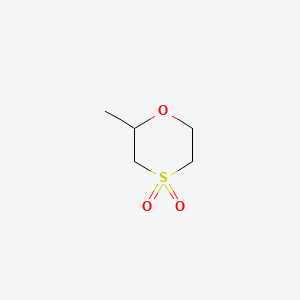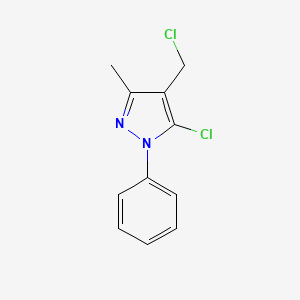
5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole
Descripción general
Descripción
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Substituted pyrazoles could have various substituents, like chloro, methyl, or phenyl groups .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The exact method would depend on the specific substituents of the pyrazole .Molecular Structure Analysis
The molecular structure of a pyrazole derivative would be based on the pyrazole ring, with the substituents attached at various positions. The exact structure would depend on the specific substituents .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and oxidations . The exact reactions would depend on the specific substituents of the pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole derivative would depend on its specific structure. These could include its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrazoles, including compounds like 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole, have been synthesized with functionalized side chains attached to different carbon positions. These compounds are useful as precursors for creating polyfunctional pyrazoles with potential applications in ligand formation. The significance lies in the potential hydrogen bonding capabilities of these compounds, which can be influenced by the substituents at specific carbon positions (Grotjahn et al., 2002).
Crystallography and Tautomerism
- The study of NH-pyrazoles, including derivatives of this compound, has provided insights into the tautomerism of these compounds. X-ray crystallography and NMR spectroscopy have been used to analyze their structure and tautomerism in different states, highlighting their complex hydrogen bonding patterns (Cornago et al., 2009).
Biological Activity
- Research on derivatives of comenic acid containing isoxazole and isothiazole moieties, synthesized using compounds like 5-chloro-3-methyl-1-phenylisoxazole, revealed a synergistic effect in combination with first-line antitumor drugs. This suggests potential therapeutic applications in chemotherapy (Kletskov et al., 2018).
Antiviral Activities
- Pyrazole derivatives, including those with oxime moieties synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole, have shown antiviral activities. These compounds demonstrated significant inactivation effects against tobacco mosaic virus (TMV), suggesting their potential as antiviral agents (Ouyang et al., 2008).
Synthesis of Pyrazole Derivatives
- Novel pyrazole derivatives have been synthesized using this compound. Such compounds have potential applications in the development of new chemical entities for various scientific and industrial purposes (Trilleras et al., 2013).
Molecular Structure and Spectroscopy
- Studies on the molecular structure of heterocycles, including this compound, using NMR spectroscopy and X-ray diffraction, have provided valuable insights into the stereochemistry and conformation of these compounds (Bonacorso et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-4-(chloromethyl)-3-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRKBPGJMPHUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407164 | |
| Record name | 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77509-88-7 | |
| Record name | 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

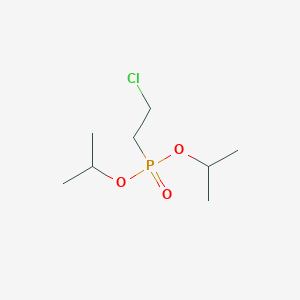

![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)
